
1-Ethyl-3-ethynyl-1H-pyrazole
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Overview
Description
1-Ethyl-3-ethynyl-1H-pyrazole is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-ethynyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of ethylhydrazine with ethynyl ketones under acidic conditions. Another method includes the reaction of ethylhydrazine with propargyl aldehydes in the presence of a base, followed by cyclization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The ethynyl group can be substituted with other functional groups through reactions with halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: 1-Ethyl-3-ethyl-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
1-Ethyl-3-ethynyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-3-ethynyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazole
- 1-Ethyl-3-phenyl-1H-pyrazole
- 1-Ethyl-3-propyl-1H-pyrazole
Uniqueness: 1-Ethyl-3-ethynyl-1H-pyrazole is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds
Properties
IUPAC Name |
1-ethyl-3-ethynylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-3-7-5-6-9(4-2)8-7/h1,5-6H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBLTLLNBRZYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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